2,4-Dichloro-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzohydrazide core with various substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 2,4-dichlorobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of chlorine atoms and other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3-methoxyphenyl)benzamide
- 2,4-Dichloro-N-(4-methoxybenzyl)benzamide
- 2,4-Dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide
Uniqueness
2,4-Dichloro-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the prop-2-EN-1-yloxy group, for example, may enhance its reactivity and interaction with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C18H16Cl2N2O3 |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-3-8-25-16-7-4-12(9-17(16)24-2)11-21-22-18(23)14-6-5-13(19)10-15(14)20/h3-7,9-11H,1,8H2,2H3,(H,22,23)/b21-11+ |
InChI Key |
MZQQONUOESMGIF-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC=C |
Origin of Product |
United States |
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